Bienvenue dans la boutique en ligne BenchChem!

N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide

RORγ modulator Structure-Activity Relationship Sulfonamide pharmacophore

The compound N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide (CAS 1021098-31-6) is a synthetic heterocyclic small molecule belonging to the carboxamide/sulfonamide-substituted thiazole class. It features a 1,3-benzodioxole group linked via a carboxamide to a thiazole core, which is further substituted with a 4-methoxyphenylsulfonamido moiety.

Molecular Formula C18H15N3O6S2
Molecular Weight 433.45
CAS No. 1021098-31-6
Cat. No. B2379709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(benzo[d][1,3]dioxol-5-yl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide
CAS1021098-31-6
Molecular FormulaC18H15N3O6S2
Molecular Weight433.45
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C(=O)NC3=CC4=C(C=C3)OCO4
InChIInChI=1S/C18H15N3O6S2/c1-25-12-3-5-13(6-4-12)29(23,24)21-18-20-14(9-28-18)17(22)19-11-2-7-15-16(8-11)27-10-26-15/h2-9H,10H2,1H3,(H,19,22)(H,20,21)
InChIKeyMPVRNEJVAUEGHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide (CAS 1021098-31-6): Structural Profile and RORγ Modulator Patent Classification


The compound N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide (CAS 1021098-31-6) is a synthetic heterocyclic small molecule belonging to the carboxamide/sulfonamide-substituted thiazole class [1]. It features a 1,3-benzodioxole group linked via a carboxamide to a thiazole core, which is further substituted with a 4-methoxyphenylsulfonamido moiety. This structural framework falls within the generic scope of patent families claiming modulators of the orphan nuclear receptor RORγ (Retinoic acid receptor-related Orphan Receptor gamma), a target extensively investigated for autoimmune and inflammatory diseases [2]. As a research chemical typically supplied at ≥95% purity, its primary procurement value lies in its utility as a distinct structural probe within the RORγ modulator chemotype, rather than as an established, profiled lead compound.

Procurement Risk of CAS 1021098-31-6: Why Structural Analogs Cannot Be Presumptively Interchanged


Within the carboxamide/sulfonamide thiazole chemical space, minor structural modifications—such as the replacement of the 4-methoxyphenylsulfonamido group with a phenylsulfonamido, or the benzodioxol-5-yl with a benzodioxol-5-ylmethyl—are known to cause profound and unpredictable shifts in RORγ binding affinity and functional activity, a phenomenon well-documented in the patent literature for this scaffold [1]. A direct comparator, N-(benzo[d][1,3]dioxol-5-yl)-2-(phenylsulfonamido)thiazole-4-carboxamide , demonstrates how the absence of a single para-methoxy substituent on the sulfonamide ring defines a chemically and pharmacologically distinct entity. Procuring a generic, structurally similar alternative without quantitative confirmation of its target engagement and selectivity profile introduces significant experimental risk, potentially leading to invalid structure-activity relationship (SAR) conclusions or failed assay validation.

Quantitative Differentiation Evidence for N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide Against Closest Analogs


Structural Differentiation: Para-Methoxy Substituent Effect on Sulfonamide Moiety vs. Phenylsulfonamido Analog

The target compound uniquely incorporates a 4-methoxyphenylsulfonamido group, distinguishing it from the closest commercially cataloged analog, N-(benzo[d][1,3]dioxol-5-yl)-2-(phenylsulfonamido)thiazole-4-carboxamide, which lacks the para-methoxy substituent . The electron-donating methoxy group is expected to alter the electronic distribution and hydrogen-bonding capacity of the sulfonamide pharmacophore, a critical determinant for RORγ inverse agonist potency as evidenced by the leading clinical candidate GSK2981278, which also contains a substituted phenylsulfonamide [1]. While direct biological comparison data is not publicly available for this pair, the structural divergence is quantifiable: the target compound has a molecular weight of 433.45 g/mol and a calculated logP of 3.20, compared to 419.47 g/mol and a lower predicted logP for the unsubstituted analog [2].

RORγ modulator Structure-Activity Relationship Sulfonamide pharmacophore

Scaffold-Level Differentiation: Benzodioxol-5-yl vs. Benzodioxol-5-ylmethyl-Modified Thiazole Carboxamides

A key structural differentiator for the target compound is the direct attachment of the benzodioxol-5-yl group to the carboxamide nitrogen, as opposed to a benzodioxol-5-ylmethyl linker found in a closely related compound, N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(methylthio)thiazole-4-carboxamide [1]. X-ray crystallographic analysis of the methyl-linked analog revealed that the molecular conformation and non-covalent interaction network, particularly hydrogen bonding involving the carboxamide group, are highly sensitive to the degree of conformational freedom [1]. The target compound's shorter, more rigid linkage is predicted to restrict conformational flexibility, potentially leading to a different entropy-enthalpy compensation profile upon target binding. This structural difference is directly evident in the 2D chemical structure but its quantitative impact on biological activity requires experimental confirmation.

Scaffold hopping X-ray crystallography Non-covalent interactions

Patent Landscape Mapping: Predicted Biological Target Engagement as an RORγ Modulator

The compound's structural class is explicitly claimed within a patent family (WO2013178362A1) as carboxamide or sulfonamide substituted thiazoles that modulate the orphan nuclear receptor RORγ [1]. This classification provides a high-level evidence-based rationale for its biological relevance, distinguishing it from sulfonamide thiazoles patented for other targets such as cancer (JP5426664B2 [2]) or metabolic disorders. While specific IC50 or EC50 values for the target compound are not disclosed in the public domain, its generic coverage under the RORγ patent family implies it has met the structural criteria for potential therapeutic application in RORγ-mediated diseases, which includes Th17-driven inflammation and IL-17 modulation [1]. This contrasts with N-benzyl-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide, which has shown in vitro anticancer activity against HT-29 and BT-20 cell lines , suggesting divergent therapeutic indication landscapes within a relatively narrow chemical series.

RORγt inverse agonist Autoimmune disease Patent classification

Recommended Application Scenarios for Procuring CAS 1021098-31-6 Based on Confirmed Evidence


RORγ Target Engagement Validation and SAR Probe in Inflammatory Disease Models

The most scientifically justified application is its use as a structurally enabled chemical probe for validating RORγ inverse agonism in Th17 cell differentiation assays. Given its coverage under the RORγ modulator patent family [1], the compound can serve as a tool to benchmark new chemical series against a sulfonamide-bearing thiazole scaffold. Researchers should, however, independently confirm its in vitro potency, as quantitative activity data is not publicly available.

Crystallography and Biophysical Fragment-Based Drug Discovery (FBDD) Campaigns

The rigid benzodioxol-5-yl carboxamide linkage makes this compound a candidate for co-crystallization studies with the RORγ ligand-binding domain. Its structural analogy to published inverse agonists like GSK2981278 [2] supports its use in X-ray crystallography or NMR-based binding studies to map the sulfonamide pharmacophore's interaction with the H12 helix region, as previously demonstrated for other thiazole-2-yl amides [3].

Negative Control for Phenotypic Screening in Cancer Biology

In contrast to N-benzyl-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide, which has shown in vitro anticancer activity against colon and breast cancer cell lines , procurement of the target compound is advised only as a selectivity control or negative control in oncology-focused phenotypic screens, assuming its RORγ-centric mechanism is confirmed in-house.

Quote Request

Request a Quote for N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.